10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine
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Overview
Description
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes ethyl and tetramethyl substitutions on the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine typically involves multi-step organic reactions. One common method includes the alkylation of phenothiazine derivatives with ethyl and methyl groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenothiazine, followed by the addition of ethyl and methyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Alkylated or arylated phenothiazine derivatives
Scientific Research Applications
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 10-Acetyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine
- N,N,N’,N’-Tetramethyl-10H-phenothiazine-3,7-diaminium
- N,N,N’,N’-Tetramethylethylenediamine
Uniqueness
10-Ethyl-N~3~,N~3~,N~7~,N~7~-tetramethyl-10H-phenothiazine-3,7-diamine is unique due to its specific ethyl and tetramethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
161553-91-9 |
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Molecular Formula |
C18H23N3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
10-ethyl-3-N,3-N,7-N,7-N-tetramethylphenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-6-21-15-9-7-13(19(2)3)11-17(15)22-18-12-14(20(4)5)8-10-16(18)21/h7-12H,6H2,1-5H3 |
InChI Key |
RNPORBTYPPZIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |
Origin of Product |
United States |
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